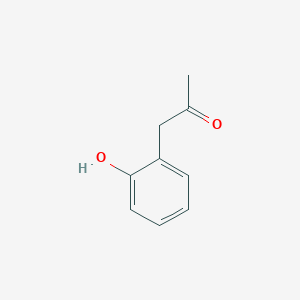

1-(2-Hydroxyphenyl)propan-2-one

Vue d'ensemble

Description

“1-(2-Hydroxyphenyl)propan-2-one” is a chemical compound with the CAS Number: 13100-05-5 . It has a molecular weight of 150.18 .

Synthesis Analysis

There are several methods for synthesizing similar compounds. For instance, an isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols provides 2-alkyl/benzyl benzofurans in excellent yields .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, similar compounds undergo various reactions. For example, 2-hydroxystilbenes undergo an iodine (III)-catalyzed oxidative cyclization using 10 mol% (diacetoxyiodo)benzene [PhI (OAc)2] as a catalyst in the presence of m-chloroperbenzoic acid to provide 2-arylbenzofurans .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

1-(2-Hydroxyphenyl)propan-2-one derivatives have been synthesized and tested for antimicrobial activities. For instance, Čižmáriková et al. (2020) synthesized a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones and found that these compounds showed antimicrobial and antioxidant activities. These activities were compared with certain types of beta blockers (Čižmáriková et al., 2020).

Pharmacological Properties

Garzon-Aburbeh et al. (1986) synthesized a glyceride derivative of L-Dopa, which exhibited anti-Parkinsonian activity and was absorbed through the lymphatic route without degradation, indicating its potential as a prodrug (Garzon-Aburbeh et al., 1986).

Anticancer Properties

Haridevamuthu et al. (2023) studied hydroxyl-containing benzo[b]thiophene analogs, which showed selective antiproliferative activity against laryngeal cancer cells. These compounds activated apoptosis by increasing the BAX/BCL-2 ratio and arresting cells in the Sub-G1 phase (Haridevamuthu et al., 2023).

Bioremediation Applications

Chhaya and Gupte (2013) discussed the role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A. They found that laccase could eliminate a significant percentage of Bisphenol A, suggesting its efficacy in bioremediation (Chhaya & Gupte, 2013).

Synthesis and Characterization

Asiri et al. (2017) synthesized a compound named DMHP, derived from 1-(2-hydroxyphenyl)ethanone, and studied its photophysical properties. This research provided insights into solvatochromic properties and potential applications in photophysical studies (Asiri et al., 2017).

Corrosion Inhibition

Hamani et al. (2017) studied a derivative of this compound as a corrosion inhibitor for mild steel. They found that this compound effectively inhibited corrosion, suggesting its potential use in industrial applications (Hamani et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

1-(2-hydroxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKHLUBUCIHKRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466050 | |

| Record name | 1-(2-hydroxyphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13100-05-5 | |

| Record name | 2-Propanone, 1-(2-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013100055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-hydroxyphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PROPANONE, 1-(2-HYDROXYPHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4H53EI92P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the crystal structure of (E)-1-(2-Hydroxyphenyl)propan-2-one O-methyloxime?

A1: (E)-1-(2-Hydroxyphenyl)propan-2-one O-methyloxime crystallizes with Z' = 2 in the space group P-1 [, ]. The molecules form chains through a network of hydrogen bonds. Two O-H···N hydrogen bonds link the molecules, with H···O distances of 1.97 Å and 1.98 Å, and O···N distances of 2.810(2) Å and 2.815(2) Å [, ]. Additionally, a C-H···O hydrogen bond with an H···O distance of 2.50 Å and a C···O distance of 3.313(2) Å contributes to the chain formation [, ]. These hydrogen bonds create a pattern of edge-fused centrosymmetric rings, alternating between R44(16) and R44(24) rings [, ].

Q2: How does Phenyliodine(III) bis(trifluoroacetate) react with 1-(2-hydroxyphenyl)propan-2-one oxime?

A2: Instead of the anticipated intramolecular oxidative cyclization observed with similar compounds, reacting this compound oxime with Phenyliodine(III) bis(trifluoroacetate) yields a different product []. Instead of forming the expected 1-oxa-2-azaspiro[4.5]deca-2,6,9-trien-8-one, the reaction leads to the [4 + 2] dimer of the initially formed spiroisoxazoline []. This suggests unique reactivity for this specific oxime derivative.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B171544.png)

![Benzo[b]thiophene-6-carbonitrile](/img/structure/B171574.png)